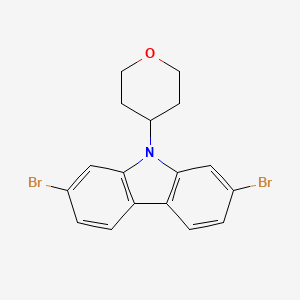
2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and the tetrahydro-2H-pyran-4-yl group in this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole typically involves the following steps:
Bromination of Carbazole: Carbazole is first brominated at the 2 and 7 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane.
Protection of Carbazole Nitrogen: The nitrogen atom of the carbazole is protected using a suitable protecting group, such as a tetrahydro-2H-pyran-4-yl group, to prevent unwanted side reactions.
Deprotection and Purification: The protecting group is then removed under specific conditions, and the product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield carbazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of bioactive carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Employed in the development of novel materials with unique optical and electronic properties.
Chemical Biology: Utilized in the design of molecular probes and sensors for biological studies.
Mécanisme D'action
The mechanism of action of 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine atoms and the tetrahydro-2H-pyran-4-yl group can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the tetrahydro-2H-pyran-4-yl group, making it less reactive in certain chemical transformations.
9-(Tetrahydro-2H-pyran-4-yl)-9H-carbazole: Does not contain bromine atoms, limiting its use in substitution and coupling reactions.
2,7-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole: Contains chlorine atoms instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole is unique due to the presence of both bromine atoms and the tetrahydro-2H-pyran-4-yl group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H15Br2NO |
|---|---|
Poids moléculaire |
409.1 g/mol |
Nom IUPAC |
2,7-dibromo-9-(oxan-4-yl)carbazole |
InChI |
InChI=1S/C17H15Br2NO/c18-11-1-3-14-15-4-2-12(19)10-17(15)20(16(14)9-11)13-5-7-21-8-6-13/h1-4,9-10,13H,5-8H2 |
Clé InChI |
BBRKOQLTKFGKAP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


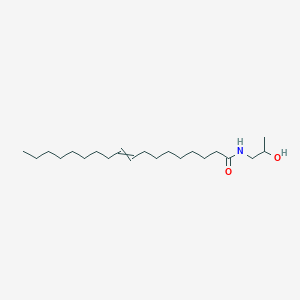
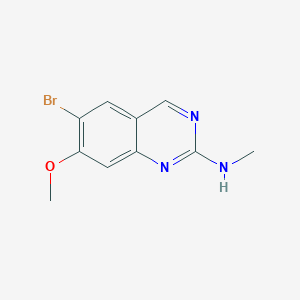
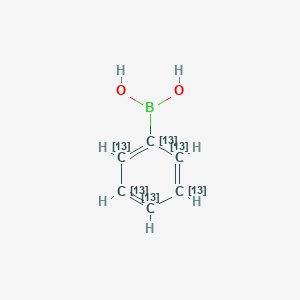
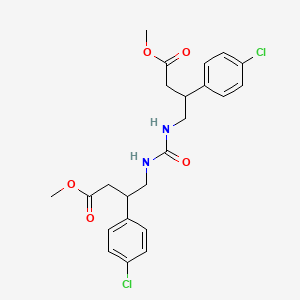
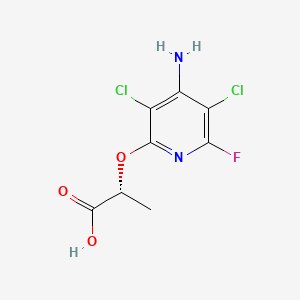
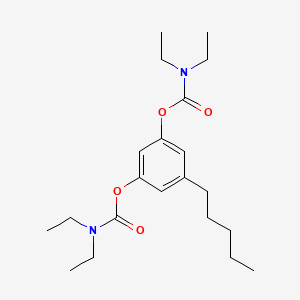
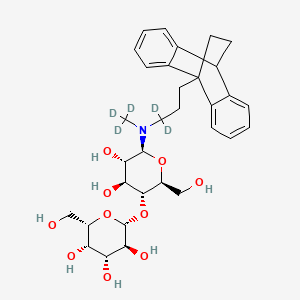
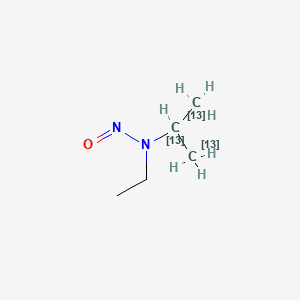
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
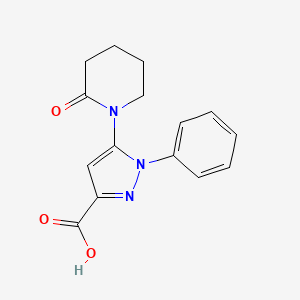
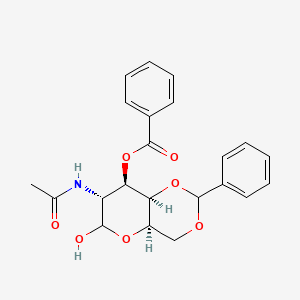

![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
